3-Methylquinoline N-oxide (CAS: 1873-55-8): A Comprehensive Technical Guide for Researchers
3-Methylquinoline N-oxide (CAS: 1873-55-8): A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to 3-Methylquinoline N-oxide, a heterocyclic compound with potential applications in medicinal chemistry. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, with a focus on its role as a potential modulator of key cellular signaling pathways.
Core Chemical and Physical Data
3-Methylquinoline N-oxide is a solid, with a melting point of 88-89°C. Its chemical formula is C10H9NO, and it has a molecular weight of 159.19 g/mol . A summary of its key identifiers and physical properties is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 1873-55-8 |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.19 g/mol |
| Melting Point | 88-89 °C |
| InChI Key | CBGUMTBCWWMBRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1=O |
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 3-Methylquinoline N-oxide. The following tables summarize the key spectral features.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 8.89 (d, J=8.4 Hz, 1H), 8.32 (s, 1H), 7.78 - 7.69 (m, 2H), 7.60 (t, J=7.6 Hz, 1H), 2.50 (s, 3H) |
| ¹³C NMR | CDCl₃ | 145.8, 139.4, 131.8, 129.8, 129.3, 128.9, 127.2, 121.0, 119.3, 18.5 |
Table 2: Mass Spectrometry Data
| Technique | Key m/z values |
| Electron Ionization (EI) | 159 (M+), 143, 115, 89 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Methyl C-H stretch |
| ~1610, 1570 | Aromatic C=C stretch |
| ~1280 | N-O stretch |
| ~800, 750 | Aromatic C-H out-of-plane bend |
Synthesis of 3-Methylquinoline N-oxide
The synthesis of 3-Methylquinoline N-oxide can be achieved through the N-oxidation of 3-methylquinoline. A general and effective method involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.
Experimental Protocol: N-oxidation of 3-Methylquinoline
Materials:
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3-Methylquinoline
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Glacial Acetic Acid
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Hydrogen Peroxide (30% solution)
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Sodium Bicarbonate (saturated solution)
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Dichloromethane
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Anhydrous Magnesium Sulfate
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1 equivalent) in glacial acetic acid.
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To this solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) while stirring. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.
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After the initial exothermic reaction subsides, heat the mixture to 60-70°C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
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Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Methylquinoline N-oxide.
Caption: A generalized workflow for the synthesis of 3-Methylquinoline N-oxide.
Biological Activity and Potential Mechanism of Action
While specific biological data for 3-Methylquinoline N-oxide is not extensively available in the public domain, the broader class of quinoline N-oxides has garnered significant interest for their potential anticancer activities. Research on related quinoline derivatives suggests that they may exert their cytotoxic effects by targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Quinoline-based compounds have been investigated as inhibitors of this pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 3-Methylquinoline N-oxide.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
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Cancer cell lines (e.g., MCF-7, A549, HCT116)
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Complete cell culture medium
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3-Methylquinoline N-oxide (dissolved in a suitable solvent like DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 3-Methylquinoline N-oxide in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
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Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A step-by-step workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
3-Methylquinoline N-oxide presents an interesting scaffold for further investigation in medicinal chemistry. The synthetic route is straightforward, and the compound can be readily characterized by standard analytical techniques. While direct evidence of its biological activity is limited, the known anticancer properties of related quinoline N-oxides suggest that this compound warrants further study. Future research should focus on a comprehensive evaluation of its cytotoxic effects against a panel of cancer cell lines to determine its IC₅₀ values. Mechanistic studies, such as Western blot analysis of key proteins in the PI3K/Akt/mTOR pathway, would be crucial to elucidate its mode of action and validate its potential as a targeted therapeutic agent.
